Cas no 2172154-50-4 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, an isopropyl side chain, and a carboxylic acid terminus, making it suitable for solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the branched alkyl side chains contribute to steric and hydrophobic properties in peptide sequences. This compound is particularly valuable for introducing non-natural or sterically hindered residues into peptides, enhancing stability and modulating conformational behavior. Its high purity and compatibility with standard coupling reagents ensure reliable performance in complex peptide assembly workflows.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid structure
2172154-50-4 structure
Product Name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid
CAS No:2172154-50-4
MF:C27H34N2O5
MW:466.569267749786
CID:6224746
PubChem ID:165561098
Update Time:2025-10-31

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid
    • 2172154-50-4
    • EN300-1523775
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-2-methylbutanoic acid
    • Inchi: 1S/C27H34N2O5/c1-16(2)24(25(30)28-14-13-17(3)26(31)32)18(4)29-27(33)34-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,16-18,23-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: KJMVRYNKIYFXMT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)C(C(NCCC(C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid Pricemore >>

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Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic Acid (CAS No. 2172154-50-4): An In-depth Overview

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid (CAS No. 2172154-50-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-amino acid derivative, is a key intermediate in the synthesis of various peptides and proteins, particularly those involved in therapeutic applications.

The structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the correct sequence of amino acids. The presence of the Fmoc group allows for controlled deprotection and coupling steps, making this compound an essential building block in the synthesis of complex peptides and proteins.

Recent studies have highlighted the importance of Fmoc-amino acid derivatives in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-amino acid derivatives can be used to enhance the solubility and stability of peptides, which are often limited by their poor pharmacokinetic properties. This improvement in solubility and stability can significantly enhance the bioavailability and therapeutic efficacy of peptide-based drugs.

In addition to their role in peptide synthesis, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid derivatives have also shown promise in the field of protein engineering. Researchers at the University of California, San Francisco, have utilized these compounds to create modified proteins with enhanced functional properties. These modified proteins have potential applications in areas such as enzyme catalysis, drug delivery, and biomaterials science.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid typically involves a multi-step process that includes the protection of amino groups with Fmoc, followed by selective deprotection and coupling reactions. The efficiency and purity of these synthetic steps are crucial for obtaining high-quality final products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to monitor and purify the synthesized compounds.

The use of Fmoc-amino acid derivatives in pharmaceutical research has also been facilitated by advancements in automated peptide synthesizers. These instruments allow for high-throughput synthesis of peptides with precise control over sequence and purity. This has significantly accelerated the development process for new peptide-based drugs, reducing both time and cost.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylbutanoic acid (CAS No. 2172154-50-4) is a versatile compound with wide-ranging applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an invaluable tool for the synthesis of complex peptides and proteins, contributing to the advancement of therapeutic strategies and protein engineering. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the field.

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